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Compound of Interest

Compound Name: 4-hydroxybutanamide

Cat. No.: B1328909 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
hydroxybutanamide, a molecule of interest in various research and development sectors. This

document presents expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

The information is intended to serve as a valuable resource for the identification,

characterization, and quality control of 4-hydroxybutanamide in a laboratory setting.

Spectroscopic Data Summary
The following tables summarize the expected quantitative spectroscopic data for 4-
hydroxybutanamide. These values are based on established principles of spectroscopy and

data from structurally analogous compounds.

Table 1: Predicted ¹H NMR Data for 4-
Hydroxybutanamide (500 MHz, DMSO-d₆)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.40 t 2H H-4 (-CH₂-OH)

~2.05 t 2H H-2 (-CH₂-C=O)

~1.65 p 2H H-3 (-CH₂-CH₂-CH₂)

~4.50 t (broad) 1H -OH

~7.20 & ~6.80 s (broad) 2H -NH₂

Table 2: Predicted ¹³C NMR Data for 4-
Hydroxybutanamide (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Assignment

~175.0 C-1 (C=O)

~60.5 C-4 (-CH₂-OH)

~32.0 C-2 (-CH₂-C=O)

~28.5 C-3 (-CH₂-CH₂-CH₂)

Table 3: Predicted IR Absorption Data for 4-
Hydroxybutanamide

Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad O-H and N-H stretching

2960-2850 Medium C-H stretching (aliphatic)

~1640 Strong C=O stretching (Amide I)

~1550 Medium N-H bending (Amide II)

~1050 Strong C-O stretching

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1328909?utm_src=pdf-body
https://www.benchchem.com/product/b1328909?utm_src=pdf-body
https://www.benchchem.com/product/b1328909?utm_src=pdf-body
https://www.benchchem.com/product/b1328909?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1328909?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 4: Predicted Mass Spectrometry Data for 4-
Hydroxybutanamide (Electron Ionization)

m/z Predicted Adduct

104.0706 [M+H]⁺

126.0526 [M+Na]⁺

102.0560 [M-H]⁻

121.0972 [M+NH₄]⁺

86.0606 [M+H-H₂O]⁺

103.0628 [M]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data for 4-hydroxybutanamide. These protocols are based on standard

laboratory practices and instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A Bruker DRX-500 spectrometer, or an equivalent 500 MHz NMR

instrument.

Sample Preparation: Dissolve approximately 5-10 mg of 4-hydroxybutanamide in 0.75 mL

of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Acquire the proton spectrum at a spectral frequency of 500 MHz.

Set the spectral width to cover the range of -2 to 12 ppm.

Employ a 30-degree pulse width with a relaxation delay of 1 second.
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Acquire a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-

noise ratio.

Process the data with an exponential line broadening of 0.3 Hz.

¹³C NMR Acquisition:

Acquire the carbon spectrum at a spectral frequency of 125 MHz.

Use a proton-decoupled pulse sequence.

Set the spectral width to cover the range of 0 to 200 ppm.

Employ a 45-degree pulse width with a relaxation delay of 2 seconds.

Acquire a sufficient number of scans (typically 1024 or more) for good signal-to-noise.

Process the data with an exponential line broadening of 1.0 Hz.

Data Analysis: Chemical shifts are reported in parts per million (ppm) relative to the residual

solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy
Instrumentation: A Bruker Alpha FT-IR spectrometer, or an equivalent Fourier Transform

Infrared spectrometer.

Sample Preparation:

Solid Sample (KBr Pellet): Mix a small amount of 4-hydroxybutanamide (1-2 mg) with

approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder

and press it into a transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Acquisition:

Record the spectrum over the range of 4000 to 400 cm⁻¹.
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Co-add at least 16 scans to improve the signal-to-noise ratio.

Perform a background scan of the empty sample compartment or the clean ATR crystal

prior to sample analysis.

Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) corresponding to the

functional groups present in the molecule.

Mass Spectrometry (MS)
Instrumentation: A MAT INCOS 50 (Thermo Finnigan) mass spectrometer, or an equivalent

instrument capable of electron ionization (EI).

Sample Introduction: Introduce the sample via a direct insertion probe.

Ionization:

Use electron ionization (EI) at an energy of 70 eV.

Mass Analysis:

Scan a mass-to-charge (m/z) range of approximately 10 to 200 amu.

Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the

observed m/z values with the predicted values for various adducts and fragments.

Workflow and Logical Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

relationship of the spectroscopic techniques in elucidating the structure of 4-
hydroxybutanamide.
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Caption: General workflow for the spectroscopic analysis of 4-hydroxybutanamide.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1328909?utm_src=pdf-body-img
https://www.benchchem.com/product/b1328909?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1328909?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry
(Molecular Weight and Formula)

Structure of
4-Hydroxybutanamide

Provides

IR Spectroscopy
(Functional Groups)

Provides

NMR Spectroscopy
(Connectivity and Stereochemistry)

Provides

Click to download full resolution via product page

Caption: Logical relationship of spectroscopic techniques for structural elucidation.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Hydroxybutanamide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1328909#spectroscopic-data-for-4-
hydroxybutanamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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